Isoguanine

Description

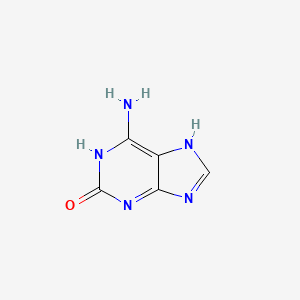

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVOWXCEBXPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=O)NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187406 | |

| Record name | Isoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0625 mg/mL | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

149297-79-0, 3373-53-3 | |

| Record name | 6-Amino-3,9-dihydro-2H-purin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149297-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3373-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoguanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 360 °C | |

| Record name | 2-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Historical Synthesis and Early Methodologies

Isoguanine was first synthesized in 1897 by Emil Fischer through the deamination of 2,6-diaminopurine using nitrous acid (HNO₂). This foundational method exploited the resistance of this compound’s C6 amino group to nitrous acid, enabling selective deamination at the C2 position. Fischer’s approach yielded this compound as a stable oxopurine derivative, characterized by its transposed carbonyl (C2) and amino (C6) groups compared to guanine. Early isolation efforts from natural sources, such as croton beans (Crotonis oleum), further confirmed its structural identity and laid the groundwork for synthetic optimization.

Modern Chemical Synthesis Routes

Diazotization and Protective Group Strategies

A five-step synthesis of 2′-deoxyisoguanosine from 2,6-diaminopurine exemplifies modern advancements. The process begins with selective diazotization of 2,6-diaminopurine using sodium nitrite (NaNO₂) in acetic acid, yielding this compound. To enhance solubility, the N9 position is protected with a trityl group, forming N9-tritylthis compound. Subsequent silylation with trimethylsilyl chloride (TMSCl) shields the O² carbonyl, while the N⁶ amino group is protected as a tetramethylsuccinimide (M4SI) derivative. The O² group is then stabilized with a diphenylcarbamoyl (DPC) moiety, and the trityl group is removed to generate a reactive intermediate for glycosylation.

Glycosylation Techniques

Glycosylation of this compound derivatives with sugar moieties is critical for nucleoside synthesis. The sodium salt method employs 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride as the glycosyl donor, reacting with protected this compound to form 2′-deoxyisoguanosine in 68% yield. Alternatively, the Hoffer sugar (2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride) has been used with 2,6-dichloropurine under sodium hydride (NaH) catalysis, yielding β-configured nucleosides after amination with methanolic ammonia. This method achieves a 53% overall yield of 2′-deoxyisoguanosine post-hydrogenolysis.

Table 1: Comparative Yields of Glycosylation Methods

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Sodium salt glycosylation | Trityl, M4SI, DPC protections | 68 | |

| Hoffer sugar glycosylation | NaH, methanolic NH₃ | 53 |

Solid-Phase Oligonucleotide Synthesis

Incorporating this compound into DNA requires phosphoramidite building blocks. The 2-oxo group of this compound is protected with a diphenylcarbamoyl residue to prevent side reactions during coupling. For hexitol nucleic acid (HNA) analogs, Barton–McCombie deoxygenation facilitates C3′-deoxy synthesis, with tributylstannane and AIBN enabling radical reduction of thiocarbamate intermediates. Post-synthesis, Noyori conditions (Pd(0)/imidazole) remove allyl protections, yielding pure this compound-containing oligonucleotides.

Challenges and Stabilization Strategies

This compound derivatives face instability due to tautomerization and deamination. The 5-methyl-isocytosine (isoCᴹᵉ) pairing strategy mitigates deamination in oligonucleotides, enhancing duplex stability. Melting temperature (Tₘ) analyses reveal that isoG:isoCᴹᵉ pairs exhibit ΔTₘ values of +12.9°C compared to mismatches, underscoring their thermal resilience.

Table 2: Melting Temperatures of this compound-Containing Duplexes

| Base Pair | Tₘ (°C) | ΔTₘ (°C) | Reference |

|---|---|---|---|

| isoG:isoCᴹᵉ | 56.8 | +12.9 | |

| isoG:T (mismatch) | 43.9 | -9.5 |

Analytical and Computational Validation

Quantum mechanical calculations (AM1) assess this compound tautomer stability, identifying the N1-H tautomer as the most thermodynamically favorable (ΔHf = −58.2 kcal/mol). HPLC and ion-exchange chromatography ensure purity, while ¹H/¹³C NMR confirm regioselective glycosylation at N9.

Chemical Reactions Analysis

Types of Reactions

Isoguanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

Substitution: Reactions where one functional group is replaced by another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of fludarabine phosphate impurity B, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Introduction to Isoguanine

This compound, also known as 2-hydroxyadenine, is an isomer of guanine that arises from oxidative damage to DNA. Its unique structural properties lead to significant implications in various scientific applications, particularly in genetics, biochemistry, and cancer research. This article delves into the diverse applications of this compound, supported by comprehensive data and case studies.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| 6-Chloroxanthosine Route | 80 | Mild Conditions |

| GC-MS with Acid Hydrolysis | Low | High Temperature |

| Fenton Reaction with Nucleosides | Low | Variable Conditions |

Genetics and Molecular Biology

This compound has been identified as a significant product of oxidative DNA damage, which can lead to mutations. Its presence in DNA has been linked to various genetic disorders and cancers. The ability of this compound to form stable parallel-stranded DNA duplexes enhances its utility in genetic studies .

Case Study: Mutagenicity of this compound

Research has shown that this compound can induce mutations in bacterial systems, highlighting its role as a potential biomarker for oxidative stress and DNA repair mechanisms. Studies indicate that this compound levels are elevated in cancerous tissues compared to normal tissues, suggesting its involvement in tumorigenesis .

Cancer Research

This compound's role as an oxidative stress marker has led to its investigation in cancer biology. Elevated levels of this compound have been observed in various cancers, making it a target for therapeutic strategies aimed at mitigating oxidative damage.

Case Study: this compound as a Therapeutic Target

In vitro studies have demonstrated that compounds targeting this compound can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . Furthermore, the interaction of this compound with metal ions has been explored for developing novel anticancer agents.

Supramolecular Chemistry

This compound's ability to self-assemble into various supramolecular structures opens avenues for applications in nanotechnology and drug delivery systems. Its interactions with cations allow for the formation of complex architectures that can be utilized in designing novel materials.

Example: Ionophore Development

This compound-based ionophores have been studied for their potential use in selective ion transport across membranes, which could have implications for drug delivery and biosensing applications .

Prebiotic Chemistry

Recent studies suggest that this compound may have played a role in prebiotic chemistry due to its stability and photophysical properties. Understanding its behavior under prebiotic conditions could provide insights into the origins of life on Earth .

Mechanism of Action

The mechanism of action of fludarabine phosphate impurity B is closely related to that of fludarabine phosphate. Once inside the cell, fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active form inhibits DNA synthesis by incorporating into the DNA strand and terminating its elongation . The molecular targets include DNA polymerase, ribonucleotide reductase, and DNA primase .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoguanine with Guanine and Isocytosine

Key differences:

- Guanine: Forms canonical Watson-Crick pairs with cytosine. Its keto-N9 tautomer is highly photostable due to rapid deactivation via ππ* states .

- Isocytosine (isoC) : Pairs with isoG via reverse Watson-Crick geometry, mimicking natural C-G pairs in stability .

- This compound : Exhibits tautomer-dependent photodynamics; keto forms populate long-lived dark nπ* states, leading to lower photostability .

Photophysical Properties

Table 2: Photostability and Excited-State Dynamics

Key findings:

- This compound’s keto tautomers exhibit prolonged excited-state lifetimes (>900 ps) due to nπ*/S₀ conical intersections, increasing susceptibility to UV damage .

- Enol tautomers decay rapidly (<30 ps), but these forms are less biologically relevant .

- Guanine’s high photostability arises from efficient ππ* relaxation, avoiding destructive photochemistry .

Table 3: Base Pair Stability and Enzymatic Recognition

Key insights:

- The isoG:isoC pair is as stable as C:G in duplex DNA, enabling synthetic biology applications .

- Enzymes like T7 RNA polymerase incorporate isoG opposite isoC but may mispair isoG with thymine (T) due to tautomerism .

- Modified isoG derivatives (e.g., 7-deaza-isoguanine) enhance duplex stability in aptamers and G-quadruplexes .

Biochemical and Oxidative Properties

- Oxidative Damage : this compound (2-hydroxyadenine) forms via hydroxyl radical attack on adenine, acting as a mutagenic lesion .

- Enzymatic Processing: Human tRNAHis guanylyltransferase cannot recognize isoG, unlike GTP, due to structural incompatibility .

- Thermodynamic Stability : IsoG incorporation in G-quadruplexes (e.g., thrombin-binding aptamers) reduces structural stability, highlighting its disruptive impact .

Research Implications and Challenges

- Prebiotic Relevance : this compound’s low photostability under UV-rich prebiotic conditions may have excluded it from early genetic systems .

- Synthetic Biology : IsoG:isoC pairs enable orthogonal genetic systems but require engineered polymerases to minimize misincorporation .

- Therapeutic Potential: IsoG-modified aptamers show anticoagulant activity but require stabilizing modifications (e.g., locked nucleic acids) .

Biological Activity

Isoguanine, a modified nucleobase, has garnered attention in recent years due to its unique biological properties and potential applications in genetic research and therapeutic development. This article explores the biological activity of this compound, highlighting its structural characteristics, interactions with nucleic acids, and implications for biochemistry and molecular biology.

Structural Characteristics

This compound (2-hydroxyadenine) is an alternative nucleobase that can substitute for guanine in nucleic acid structures. Its structural uniqueness allows it to form distinct base pairs and structures which can influence the stability and functionality of nucleic acid sequences. Notably, this compound can form stable duplexes with isocytosine and exhibits unique aggregation properties compared to traditional nucleobases.

Biological Activity

1. Interaction with Nucleic Acids

Research has demonstrated that this compound can participate in various types of nucleic acid interactions:

- Base Pairing : this compound forms stable duplexes with both cytosine and isocytosine. This ability to pair with different bases enhances its potential utility in synthetic biology and genetic engineering .

- G-Quadruplex Formation : this compound has been shown to participate in G-quadruplex structures, which are crucial for regulating gene expression and maintaining genomic stability. However, studies indicate that while this compound pentaplexes effectively bind heme and activate oxidative activities, this compound quadruplexes do not exhibit similar properties .

2. Enzymatic Activity

This compound derivatives have been identified as substrates for various enzymes, including purine-nucleoside phosphorylase (PNP). The enzymatic activity of this compound analogs suggests potential applications in therapeutic contexts where modulation of nucleic acid metabolism is desired .

3. Anticoagulant Properties

A novel derivative of this compound incorporated into thrombin-binding aptamers (TBA) has been shown to negatively affect G-quadruplex folding and TBA anticoagulant properties. This indicates that modifications involving this compound can alter the biological activity of RNA-based therapeutics, potentially enhancing their efficacy in clinical applications .

Quantification and Detection

Recent studies have successfully quantified isoguanosine (the ribonucleoside form of this compound) in human urine and cerebrospinal fluid, as well as in mouse liver RNA. These findings indicate that isoguanosine may play a role in biological processes beyond mere oxidative damage markers, suggesting potential physiological functions .

Case Studies

Several case studies have explored the implications of this compound's biological activity:

- Photostability Studies : Research on the photodynamics of this compound indicates that its enol tautomers are relatively short-lived but photostable under UV excitation. This property may be significant for prebiotic chemistry and the evolution of early biomolecules on Earth .

- Antimicrobial Properties : Investigations into the biological properties of compounds containing this compound have demonstrated antimicrobial activities, which could be harnessed for developing new therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.